2-(5-{[3-(2-chlorophenyl)-1H-1,2,4-triazol-5-yl]sulfanyl}-3-nitro-1H-1,2,4-triazol-1-yl)acetamide
Overview
Description
2-(5-{[3-(2-chlorophenyl)-1H-1,2,4-triazol-5-yl]sulfanyl}-3-nitro-1H-1,2,4-triazol-1-yl)acetamide is a complex organic compound that belongs to the class of 1,2,4-triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-{[3-(2-chlorophenyl)-1H-1,2,4-triazol-5-yl]sulfanyl}-3-nitro-1H-1,2,4-triazol-1-yl)acetamide typically involves multiple steps. One common method includes the formation of the 1,2,4-triazole ring through cyclization reactions. The introduction of the sulfanyl and nitro groups is achieved through nucleophilic substitution and nitration reactions, respectively. The final step involves the acylation of the triazole derivative to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to increase yield and purity. This includes the use of specific solvents, catalysts, and temperature control to ensure efficient synthesis. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions
2-(5-{[3-(2-chlorophenyl)-1H-1,2,4-triazol-5-yl]sulfanyl}-3-nitro-1H-1,2,4-triazol-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial, antifungal, and anticancer activities.
Medicine: Potential therapeutic agent for treating infections and cancer.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(5-{[3-(2-chlorophenyl)-1H-1,2,4-triazol-5-yl]sulfanyl}-3-nitro-1H-1,2,4-triazol-1-yl)acetamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins, leading to its biological effects. For example, it may inhibit the growth of microbial cells by interfering with their metabolic pathways or induce apoptosis in cancer cells by targeting specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole derivatives: These compounds share the triazole ring structure and exhibit similar biological activities.
Nitro-substituted triazoles: Compounds with nitro groups on the triazole ring.
Sulfanyl-substituted triazoles: Compounds with sulfanyl groups on the triazole ring.
Uniqueness
2-(5-{[3-(2-chlorophenyl)-1H-1,2,4-triazol-5-yl]sulfanyl}-3-nitro-1H-1,2,4-triazol-1-yl)acetamide is unique due to the combination of its functional groups, which contribute to its diverse biological activities. The presence of the chlorophenyl, sulfanyl, and nitro groups enhances its potential as a therapeutic agent and its versatility in chemical synthesis.
Properties
IUPAC Name |
2-[5-[[5-(2-chlorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-3-nitro-1,2,4-triazol-1-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN8O3S/c13-7-4-2-1-3-6(7)9-15-11(18-17-9)25-12-16-10(21(23)24)19-20(12)5-8(14)22/h1-4H,5H2,(H2,14,22)(H,15,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWPDGTQTPHDMHQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NN2)SC3=NC(=NN3CC(=O)N)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN8O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.77 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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